molecular formula C13H15N3OS B1276286 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol CAS No. 669705-40-2

4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1276286
CAS No.: 669705-40-2
M. Wt: 261.34 g/mol
InChI Key: OHROLIMVKIAXAR-UHFFFAOYSA-N
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Description

4-Allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an allyl group, a phenoxyethyl group, and a thiol group attached to the triazole ring

Scientific Research Applications

4-Allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: It serves as a probe to study enzyme interactions and biochemical pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol” is not specified in the literature. The mechanism of action would depend on the specific application of the compound .

Safety and Hazards

The safety and hazards associated with “4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol” are not specified in the literature. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and disposing of it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through a nucleophilic substitution reaction using 1-phenoxy-2-chloroethane and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The allyl and phenoxyethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenated compounds and bases such as sodium hydroxide or potassium carbonate are commonly used.

Major Products Formed

    Oxidation: Disulfide or sulfonic acid derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
  • 4-Ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
  • 3-(4-Methoxyphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole

Uniqueness

This compound is unique due to the presence of the allyl group, which can participate in additional chemical reactions compared to its analogs. The combination of the allyl and phenoxyethyl groups provides distinct steric and electronic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(1-phenoxyethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-3-9-16-12(14-15-13(16)18)10(2)17-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHROLIMVKIAXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1CC=C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409274
Record name 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669705-40-2
Record name 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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